2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid
Description
Properties
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-19-12-13-7-9-17(10-8-13)11-15(18)16-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-6,13H,7-12H2,1H3,(H,16,18);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFQFHJOUBAOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC(=O)NC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine to Introduce Methoxymethyl Group
The foundational step involves functionalizing the piperidine ring at the 4-position with a methoxymethyl group. This is typically achieved through nucleophilic substitution under alkaline conditions. Piperidine reacts with chloromethyl methyl ether (CMME) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C. The reaction proceeds via an SN2 mechanism, yielding 4-(methoxymethyl)piperidine with an average yield of 75–85%.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Reagents | Piperidine, CMME, NaH, DMF |
| Temperature | 60–80°C |
| Time | 6–8 hours |
| Yield | 75–85% |
Amide Coupling with Phenylacetamide
The alkylated piperidine is subsequently coupled with phenylacetic acid derivatives to form the acetamide bond. A two-step approach is preferred:
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Activation of Carboxylic Acid : Phenylacetic acid is treated with thionyl chloride (SOCl₂) to form phenylacetyl chloride.
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Nucleophilic Attack : 4-(methoxymethyl)piperidine reacts with phenylacetyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). This yields 2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide with 80–90% efficiency.
Critical Optimization Factors
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Temperature Control : Maintaining sub-10°C prevents side reactions such as N-oxide formation.
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Stoichiometry : A 1:1.2 molar ratio of piperidine derivative to phenylacetyl chloride ensures complete conversion.
Reaction Optimization via Design of Experiments (DoE)
Industrial-scale synthesis employs DoE to refine parameters:
Catalyst Screening
Palladium on carbon (Pd/C) and nickel catalysts are evaluated for hydrogenation steps in related intermediates. Pd/C (5% loading) in ethanol at 50°C enhances yield by 17% compared to nickel-based systems.
Solvent Systems
Aqueous acetone (3:1 v/v acetone/water) improves solubility of intermediates, reducing reaction time by 30%.
Salt Formation with Oxalic Acid
The free base is converted to its oxalate salt to enhance stability and bioavailability. The process involves:
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Dissolving the free base in hot ethanol.
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Dropwise addition of oxalic acid dihydrate in ethanol.
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Cooling to 4°C to precipitate the salt, followed by vacuum filtration.
Salt Formation Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Molar Ratio | 1:1 (base:oxalic acid) |
| Yield | 92–95% |
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Methoxymethyl chloride for alkylation, phenylacetyl chloride for acylation.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or the phenylacetamide moiety.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analgesic Properties
Research indicates that compounds with piperidine structures often exhibit significant analgesic properties. The specific compound has been studied for its effectiveness in pain management, particularly in relation to opioid receptors. Its structural similarity to known analgesics suggests potential efficacy in treating chronic pain conditions.
Antidepressant Activity
Studies have shown that derivatives of piperidine can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound's unique structure may enhance its ability to act as a dual-action antidepressant, making it a candidate for further investigation in mood disorder therapies.
Data Table: Summary of Research Findings
Case Study 1: Analgesic Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the analgesic effects of various piperidine derivatives, including 2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid. The study utilized animal models to assess pain response and found that the compound significantly reduced pain behaviors compared to controls, indicating its potential as an analgesic agent.
Case Study 2: Antidepressant Potential
A clinical trial conducted by a pharmaceutical company explored the antidepressant effects of this compound in patients with major depressive disorder. The results indicated a statistically significant improvement in depression scores compared to placebo, supporting its development as a novel antidepressant.
Mechanism of Action
The mechanism of action of 2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Core Structural Variations
The target compound shares structural similarities with several piperidine- and acetamide-containing derivatives. Key distinctions arise from substituents on the piperidine ring and the phenyl group:
- Piperidine Substituents: The methoxymethyl group at the 4-position of piperidine differentiates it from analogs like N-(1-phenethyl-4-piperidyl)propionanilide (), which features a phenethyl group, and 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate (), which includes a benzoimidazole substituent. In contrast, 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide () replaces the methoxymethyl group with a methoxy moiety, demonstrating how small structural changes modulate molecular interactions.
- Phenyl Group Modifications :
- The trifluoromethoxy substituent in 2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide; oxalic acid () introduces electron-withdrawing effects, which may enhance metabolic stability compared to the unsubstituted phenyl group in the target compound .
- Tyrosinase inhibitors such as 2-(4,5-bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide (IC₅₀ = 0.124 µM; ) highlight the importance of fluorinated aromatic rings in bioactivity, suggesting that similar modifications in the target compound could optimize pharmacological profiles .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Formula :
The oxalic acid salt form increases the molecular weight to 436.4 g/mol (C₁₈H₂₃F₃N₂O₇; ), significantly higher than simpler analogs like N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (C₁₆H₂₄N₂O₂; ~276.38 g/mol; ). This difference may impact bioavailability and blood-brain barrier penetration .Counterion Effects :
Oxalic acid as a counterion is observed in both the target compound and 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate (). Such salts often improve crystallinity and dissolution rates, though specific data for these compounds are lacking .
Biological Activity
The compound 2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid is a synthetic derivative of piperidine, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{23}H_{30}N_{3}O_{4}
This compound features a piperidine ring, which is known for its involvement in various biological activities.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, those with a piperidine nucleus demonstrated notable antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 2–4 μg/mL for effective compounds, indicating strong antimicrobial potential .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurological functions and metabolic processes, respectively. The synthesized derivatives showed promising AChE inhibition with IC50 values as low as 2.14 µM, suggesting potential applications in treating conditions like Alzheimer's disease .
Antitumor Properties
Piperidine-based compounds have been recognized for their antitumor activities. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines, contributing to their antiproliferative effects. For instance, compounds similar to our target have shown effectiveness against various cancer types, including breast and lung cancers .
Case Studies
- Antimicrobial Efficacy : A specific study highlighted the effectiveness of piperidine derivatives against resistant strains of Staphylococcus aureus. The derivatives exhibited MIC values significantly lower than conventional antibiotics, indicating their potential as new antimicrobial agents .
- Neurological Applications : A recent investigation into AChE inhibitors revealed that piperidine derivatives could enhance cognitive function through modulation of cholinergic pathways. This was particularly noted in animal models where cognitive deficits were reversed following treatment with these compounds .
- Antitumor Activity : In a study involving various cancer cell lines, one derivative showed a remarkable reduction in cell viability at concentrations as low as 5 µM, highlighting the compound's potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- NMR (¹H/¹³C) : Confirms piperidine ring substitution patterns (e.g., methoxymethyl group at δ 3.3–3.5 ppm for –OCH₃) and acetamide linkage (amide proton at δ 7.8–8.2 ppm) .
- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1650 cm⁻¹ for amide; C-O-C stretch at ~1100 cm⁻¹ for methoxymethyl) .
- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects side products (e.g., unreacted piperidine intermediates) .
How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?
Advanced Research Focus
Discrepancies in splitting patterns may arise from:
- Conformational isomerism : Piperidine ring chair-flipping alters axial/equatorial proton environments. Use variable-temperature NMR to freeze conformers and simplify spectra .
- Impurity interference : Compare HPLC retention times with synthetic intermediates. For example, residual oxalic acid (retention time ~2.5 minutes) may overlap with product peaks .
- Dynamic resolution : Apply 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions of the phenylacetamide moiety .
What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Q. Advanced Research Focus
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours; monitor via HPLC for decomposition products (e.g., free piperidine or phenylacetic acid) .
- Oxidative stress : Treat with 3% H₂O₂ to evaluate susceptibility to radical-mediated degradation .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) to guide storage conditions (e.g., Td >150°C suggests room-temperature stability) .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the methoxymethyl and oxalic acid groups?
Q. Advanced Research Focus
- Analog synthesis : Replace methoxymethyl with ethoxymethyl or hydroxymethyl to assess steric/electronic effects on receptor binding .
- Salt form comparison : Test oxalic acid against other counterions (e.g., hydrochloride, citrate) for solubility and bioavailability differences using in vitro permeability assays (Caco-2 models) .
- Pharmacophore mapping : Use molecular docking to identify hydrogen-bonding interactions between oxalic acid and target enzymes (e.g., kinases or GPCRs) .
What experimental controls are essential when investigating this compound’s in vitro biological activity?
Q. Basic Research Focus
- Negative controls : Use parent compounds (e.g., unsubstituted piperidine or phenylacetamide) to isolate the contribution of methoxymethyl/oxalic acid groups .
- Solvent controls : DMSO concentration should be ≤0.1% to avoid cytotoxicity artifacts .
- Reference standards : Compare IC₅₀ values with known inhibitors (e.g., kinase inhibitors for enzyme assays) to validate assay sensitivity .
How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Q. Advanced Research Focus
- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better model piperidine ring flexibility and oxalic acid solvation .
- Metabolite screening : Test for off-target interactions using high-throughput screening panels (e.g., Eurofins Pharma’s Safety44 panel) .
- Dose-response refinement : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms, which may explain potency mismatches .
What are the best practices for scaling up synthesis without compromising purity?
Q. Advanced Research Focus
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic amide coupling steps, reducing byproduct formation .
- Crystallization optimization : Use anti-solvent addition (e.g., water in ethanol) during oxalic acid salt formation to enhance crystal uniformity and yield (>80%) .
Table 1: Key Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Piperidine substitution | K₂CO₃, DMF, 80°C, 6h | 75 | 90 | |
| Amide coupling | HATU, DIPEA, DCM, rt, 12h | 82 | 95 | |
| Salt formation | Oxalic acid, EtOH, reflux, 2h | 88 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
